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molecular formula C19H22N2O B8694642 1,4-Dibenzylpiperazine-2-carbaldehyde CAS No. 54969-29-8

1,4-Dibenzylpiperazine-2-carbaldehyde

Cat. No. B8694642
M. Wt: 294.4 g/mol
InChI Key: GPGHMUYOZRAMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04200628

Procedure details

To a solution of 5.0 g (13.9 mmoles) of ethyl 1,4-dibenzylpiperazin-2-carboxylate [prepared in the manner described in Helv. Chim. Acta, 298, 2646(1963) by E. Jucker and E. Rissi] in 40 l ml of dry ether is dropwise added 30 ml of a solution of 1.46 moles of diisobutylaluminium hydride in toluene at -56° to -66° C. under nitrogen atmosphere in a period of 15 minutes, and the mixture is stirred at the same temperature for 1 hour. 10% Aqueous sodium hydroxide solution (20 ml) is slowly dropwise added thereto, and the mixture is warmed up to room temperature and extracted with ether. The extract is washed with water, dried over magnesium sulfate and evaporated under reduced pressure to yield 5.2 g of crude 1,4-dibenzyl-2-formylpiperazine.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
1.46 mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH:9]1[C:21](OCC)=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCOCC.[H-].C([Al+]CC(C)C)C(C)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH:9]1[CH:21]=[O:22])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
solution
Quantity
30 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.46 mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -56° to -66° C.
CUSTOM
Type
CUSTOM
Details
of 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 127.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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